1-Iodopropane physical and chemical properties
1-Iodopropane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-iodopropane. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visualizations to support laboratory applications.
Physical Properties
1-Iodopropane is a colorless to light yellow liquid that is sensitive to light.[1][2] It is an alkyl halide with moderate volatility.[1] The key physical properties of 1-iodopropane are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇I | [3][4] |
| Molecular Weight | 169.99 g/mol | [3][4] |
| Appearance | Clear, colorless to yellow liquid | [1][4] |
| Density | 1.743 g/mL at 25 °C | [1][5] |
| Boiling Point | 101-102 °C | [1][5] |
| Melting Point | -101 °C | [5] |
| Solubility in Water | 1.1 g/L | [4] |
| Refractive Index (n²⁰/D) | 1.504 | [4][5] |
| Vapor Pressure | 43 mmHg at 25 °C | [3][5] |
Chemical Properties
The chemical behavior of 1-iodopropane is primarily dictated by the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making 1-iodopropane a highly effective alkylating agent in nucleophilic substitution reactions.[1]
Reactivity and Stability:
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Nucleophilic Substitution: 1-Iodopropane readily undergoes Sₙ2 reactions with a variety of nucleophiles. The iodine atom is displaced, and the propyl group is introduced into the target molecule.[1][2]
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Light Sensitivity: The compound can discolor upon exposure to light, a common characteristic of organic halides.[1][4] It is often stored with a stabilizer, such as copper.
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[2][4] Under alkaline conditions, it can undergo elimination reactions.[2]
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Stability: 1-Iodopropane is stable under normal conditions but can decompose upon exposure to heat and light.[2]
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research. Below are representative protocols for the determination of boiling point, density, and for a typical nucleophilic substitution reaction.
Determination of Boiling Point (Micro-reflux method)
This method is suitable for small sample volumes.
Apparatus:
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Small test tube (e.g., 10 x 75 mm)
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Capillary tube (sealed at one end)
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Thermometer
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Heating block or oil bath
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Stir plate and stir bar (optional, for oil bath)
Procedure:
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Add approximately 0.5 mL of 1-iodopropane to the small test tube.
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Place a capillary tube, with its sealed end up, into the test tube.
-
Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into a heating block or an oil bath. The liquid level in the test tube should be below the level of the heating medium.
-
Heat the apparatus gently.
-
Observe the capillary tube. A slow stream of bubbles will initially emerge as the air inside expands.
-
As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Record the temperature when this rapid stream of bubbles is observed. This is the boiling point.
-
Allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube upon cooling can also be taken as the boiling point.
Determination of Density
Apparatus:
-
Pycnometer or a graduated cylinder (10 mL)
-
Analytical balance
Procedure:
-
Ensure the pycnometer or graduated cylinder is clean and dry.
-
Measure and record the mass of the empty container.
-
Fill the container with a known volume of 1-iodopropane (e.g., 5 mL).
-
Measure and record the mass of the container with the 1-iodopropane.
-
Calculate the mass of the 1-iodopropane by subtracting the mass of the empty container.
-
Calculate the density using the formula: Density = Mass / Volume.
Nucleophilic Substitution: Synthesis of Propyl Phenyl Ether (Williamson Ether Synthesis)
This protocol illustrates a typical Sₙ2 reaction using 1-iodopropane.
Materials:
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Sodium hydroxide (B78521)
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1-Iodopropane
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Ethanol (B145695) (as solvent)
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Reflux apparatus
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Separatory funnel
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Distillation apparatus
Procedure:
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Dissolve a known amount of phenol in ethanol in a round-bottom flask.
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Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide nucleophile.
-
Add a stoichiometric amount of 1-iodopropane to the flask.
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Heat the mixture under reflux for a specified period (e.g., 1-2 hours).
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After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether) using a separatory funnel.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting propyl phenyl ether by distillation.
Conclusion
1-Iodopropane is a versatile reagent in organic synthesis, primarily due to the excellent leaving group ability of the iodide atom. Its physical properties are well-characterized, and its reactivity in nucleophilic substitution reactions is predictable and reliable. A thorough understanding of its properties and the appropriate experimental procedures is essential for its safe and effective use in research and development. This guide provides the foundational information required by professionals in the field to utilize 1-iodopropane in their synthetic endeavors.
